Vanadium(IV) fluoride

Descripción general

Descripción

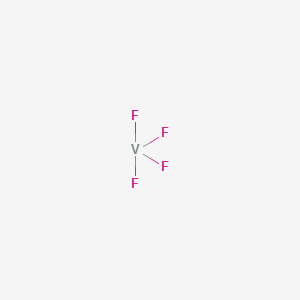

Vanadium(IV) fluoride, also known as vanadium tetrafluoride, is an inorganic compound of vanadium and fluorine . It is a paramagnetic yellow-brown solid that is very hygroscopic . Unlike the corresponding vanadium tetrachloride, the tetrafluoride is not volatile because it adopts a polymeric structure . It decomposes before melting .

Synthesis Analysis

Vanadium(IV) fluoride can be prepared by treating VCl4 with HF . The reaction is as follows: VCl4 + 4 HF → VF4 + 4 HCl . It was first prepared in this way .Molecular Structure Analysis

The structure of VF4 is related to that of SnF4 . Each vanadium center is octahedral, surrounded by six fluoride ligands . Four of the fluoride centers bridge to adjacent vanadium centers .Chemical Reactions Analysis

Vanadium(IV) fluoride decomposes at 325 °C, undergoing disproportionation to the tri- and pentafluorides . The reaction is as follows: 2 VF4 → VF3 + VF5 .Physical And Chemical Properties Analysis

Vanadium(IV) fluoride has a molar mass of 126.9351 g·mol−1 . It appears as a lime green powder, hygroscopic . It has a density of 3.15 g/cm3 at 20 °C . It decomposes at 325 °C . It is very soluble in water and soluble in acetone, acetic acid .Aplicaciones Científicas De Investigación

1. Catalyst in Organic Synthesis

- Application : Vanadium(IV) fluoride is commonly used as a catalyst in organic synthesis reactions .

- Results : The use of Vanadium(IV) fluoride as a catalyst can increase the efficiency and yield of organic synthesis reactions .

2. Production of Other Vanadium Compounds

- Application : It is used in the production of other vanadium compounds .

- Results : The use of Vanadium(IV) fluoride in the production of other vanadium compounds can lead to a variety of products with diverse applications .

3. Manufacturing of Optical Glasses and Ceramics

- Application : Vanadium(IV) fluoride is utilized in the manufacturing of optical glasses and ceramics .

- Results : The incorporation of Vanadium(IV) fluoride can improve the optical properties of the resulting glasses and ceramics .

4. Leaching Agent in Mineral Extraction

- Application : Vanadium(IV) fluoride is used as an activator in the acid leaching of shale vanadium ore .

- Method : During the acid leaching process, Vanadium(IV) fluoride is added to effectively extract vanadium. It promotes the dissolution of surface cations, which catalyzes the formation of water molecules .

- Results : The use of Vanadium(IV) fluoride increases the leaching rate of vanadium, improving the efficiency of the extraction process .

5. Raw Material in Pharmaceuticals

- Application : Vanadium(IV) fluoride is an important raw material and intermediate used in the synthesis of pharmaceuticals .

- Results : The use of Vanadium(IV) fluoride in the production of pharmaceuticals can lead to a variety of products with diverse therapeutic applications .

6. Activator in Mineral Extraction

- Application : Vanadium(IV) fluoride is used as an activator in the extraction of vanadium from vanadium-containing minerals .

- Method : During the extraction process, Vanadium(IV) fluoride is added to destroy the lattice structure of vanadium-containing minerals by the reaction of fluorine and silicon, which releases vanadium .

- Results : The use of Vanadium(IV) fluoride increases the extraction rate of vanadium, improving the efficiency of the extraction process .

Safety And Hazards

Direcciones Futuras

Vanadium compounds have been primarily investigated as potential therapeutic agents for various major health issues, including cancer, atherosclerosis, and diabetes . The translation of vanadium-based compounds into clinical trials and ultimately into disease treatments remains hampered by the absence of a basic pharmacological and metabolic comprehension of such compounds . Therefore, future research directions may focus on gaining a deeper understanding of the pharmacological and metabolic properties of vanadium compounds .

Propiedades

IUPAC Name |

tetrafluorovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4FH.V/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWLHYPUICYOLE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[V](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

VF4, F4V | |

| Record name | Vanadium(IV) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium(IV)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.9351 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrafluorovanadium | |

CAS RN |

10049-16-8 | |

| Record name | Vanadium fluoride (VF4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium tetrafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B167492.png)